Target Selectivity Shift: Isobutyramide‑Substituted Benzofuran‑Thiazole vs. Resorcinol‑Based Thiamidol
The target compound, bearing a benzofuran‑2‑yl group, is structurally optimized for leukotriene/SRS‑A antagonism as disclosed in the Fujisawa patent family [1], while the structurally related Thiamidol (N-[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide) is a potent human tyrosinase inhibitor (IC₅₀ = 1.1 μmol/L) [2]. The benzofuran → 2,4‑dihydroxyphenyl substitution completely redirects target engagement from the leukotriene pathway to melanogenesis. This distinction is critical for researchers selecting compounds for inflammatory vs. pigmentation studies.
| Evidence Dimension | Primary biological target / mechanism |
|---|---|
| Target Compound Data | Leukotriene and SRS‑A antagonism (class‑level patent disclosure; quantitative Ki/IC₅₀ for this specific compound not publicly available) |
| Comparator Or Baseline | Thiamidol: human tyrosinase IC₅₀ = 1.1 μmol/L; melanocyte melanin production IC₅₀ = 0.9 μmol/L |
| Quantified Difference | Complete target pathway divergence (leukotriene/SRS‑A vs. tyrosinase/melanogenesis) |
| Conditions | Patent EP 0 528 337 A1 and KR19990076788A (class); Mann et al. 2018 (Thiamidol) |
Why This Matters
Procuring the wrong analog (e.g., Thiamidol instead of 922456‑13‑1) would yield irrelevant bioactivity for leukotriene‑ or inflammation‑focused programs.
- [1] Fujisawa Pharmaceutical Co., Ltd. EP 0 528 337 A1 – New thiazolylbenzofuran derivatives (leukotriene/SRS‑A antagonists). Published 24.02.1993. View Source
- [2] Mann, T. et al. Inhibition of Human Tyrosinase Requires Molecular Motifs Distinctively Different from Mushroom Tyrosinase. J Invest Dermatol, 2018. (Thiamidol human tyrosinase IC₅₀ = 1.1 μmol/L). View Source
